molecular formula C17H16N4O4 B2397762 3-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034321-34-9

3-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2397762
CAS No.: 2034321-34-9
M. Wt: 340.339
InChI Key: HLUSPKSBCPSXHI-UHFFFAOYSA-N
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Description

3-(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound featuring a diverse array of functional groups, including a furan ring, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one can involve multiple steps, each requiring specific reagents and conditions:

  • Synthesis of 1,2,4-Oxadiazole Ring: : This can be achieved by cyclization of appropriate hydrazides with nitriles in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a carbonyl compound under reductive amination conditions, using a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

  • Coupling Reactions: : The coupling of the furan ring, oxadiazole ring, and pyrrolidine ring can be achieved using carbodiimide-mediated coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic amounts of N-hydroxysuccinimide (NHS).

Industrial Production Methods

Large-scale production would involve optimization of these steps for high yield and purity, possibly including:

  • Flow Chemistry: : Continuous flow reactors can enhance reaction efficiency and safety.

  • Automated Synthesis: : Robotics and automation can streamline the multi-step synthesis, reducing human error and increasing throughput.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at various positions, particularly on the furan and pyrrolidine rings.

  • Reduction: : The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the pyridine and furan rings.

Common Reagents and Conditions

  • Oxidation: : Agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

  • Oxidation Products: : Formation of ketones and carboxylic acids from furan and pyrrolidine rings.

  • Reduction Products: : Derivatives with modified oxadiazole ring structures.

  • Substitution Products: : Halogenated and other substituted derivatives on the furan and pyridine rings.

Scientific Research Applications

  • Chemistry: : Utilized as an intermediate in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its activity as an enzyme inhibitor and potential pharmaceutical applications.

  • Medicine: : Explored for antimicrobial, anti-inflammatory, and anticancer properties.

  • Industry: : Utilized in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The compound's effects are mediated through interaction with specific molecular targets, which may include:

  • Enzyme Inhibition: : Binding to active sites of enzymes, preventing substrate interaction.

  • Signal Pathways: : Modulation of intracellular signaling pathways, influencing cellular responses.

  • DNA Interactions: : Potential intercalation with DNA, affecting gene expression and replication processes.

Comparison with Similar Compounds

Similar compounds include:

  • 3-(3-(5-(Thiazol-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one: : Features a thiazole ring instead of a furan ring.

  • 3-(3-(5-(Thien-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one: : Contains a thiophene ring in place of the furan ring.

  • 3-(3-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one: : Utilizes a pyridine ring instead of the furan ring.

This compound stands out due to the unique electronic properties and reactive sites conferred by the furan ring, offering distinct advantages in various applications.

Properties

IUPAC Name

3-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-20-7-2-4-12(16(20)22)17(23)21-8-6-11(10-21)14-18-15(25-19-14)13-5-3-9-24-13/h2-5,7,9,11H,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUSPKSBCPSXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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